4-PROPYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE
Description
Properties
IUPAC Name |
4-propyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S3/c1-2-4-11-15(24-19-18-11)16(21)17-9-10-6-7-13(23-10)14(20)12-5-3-8-22-12/h3,5-8H,2,4,9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGTVLMXMKHLDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-PROPYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves several steps, including the formation of the thiophene and thiadiazole rings. Common synthetic routes include:
Formation of Thiophene Rings: Thiophene rings can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Formation of Thiadiazole Rings: Thiadiazole rings can be synthesized through the reaction of thiosemicarbazides with carboxylic acids or their derivatives.
Coupling Reactions: The thiophene and thiadiazole rings are then coupled through various reactions, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Chemical Reactions Analysis
4-PROPYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or the nitro groups to amines.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiadiazole and thiophene moieties exhibit a range of biological activities. The following sections summarize the most relevant findings:
Antitumor Activity
Several studies have demonstrated that thiadiazole derivatives possess significant antitumor properties. For instance, derivatives similar to 4-propyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide have shown promising results against various cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer) through mechanisms involving inhibition of DNA synthesis and cell division .
Table 1: Antitumor Activity Against Various Cell Lines
Antimicrobial Activity
Thiadiazole derivatives are also noted for their antimicrobial properties. In vitro studies have highlighted their effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Some compounds in this class have shown anti-inflammatory activities by modulating pathways involved in inflammation. This suggests that they could be explored further for therapeutic use in inflammatory diseases.
Case Studies
Recent research has focused on synthesizing new thiadiazole derivatives and evaluating their pharmacological profiles. For example, a study synthesized a series of 1,3,4-thiadiazoles and tested their anticancer activity against multiple cell lines using MTT assays . The results indicated that modifications on the thiadiazole ring significantly affected their potency.
Mechanism of Action
The mechanism of action of 4-PROPYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of kinases, which are enzymes involved in cell signaling and regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
4-Propyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- Structural Differences: The target compound replaces the thiophen-3-yl group in this analogue with a thiophene-2-carbonyl substituent.
- Physicochemical Properties: The carbonyl group may reduce lipophilicity (logP) compared to the non-carbonyl analogue, impacting solubility and membrane permeability.
b. 2-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (Compound 3, )
- Core Structure : Shares the 1,2,3-thiadiazole moiety but substitutes the propyl group with a methyl group and incorporates a phenylhydrazinecarbothioamide side chain.
- Activity Implications : The phenyl group may enhance π-π stacking interactions, while the hydrazinecarbothioamide could confer metal-chelating properties, differentiating its mechanism from the target compound .
c. N-[[1-(3-METHYLBENZOYL)-5-INDOLINYL]METHYL]THIOPHENE-2-CARBOXAMIDE ()
- Key Contrast : Replaces the thiadiazole core with an indolinyl-methyl group. The indole moiety’s hydrogen-bonding capacity and aromaticity may target serotoninergic or kinase-related pathways, unlike the thiadiazole-based target compound .
Functional Analogues
a. Thiophene-Oxadiazole Hybrid ()
- Structural Comparison: Features a 1,3,4-oxadiazole ring instead of 1,2,3-thiadiazole.
- Binding Data : The oxadiazole derivative exhibited a DNA-binding free energy of −6.58 kcal/mol, suggesting moderate interaction. The target compound’s thiadiazole core may offer stronger electron-withdrawing effects, improving binding to electron-rich targets .
b. Carbazole/α-Carboline-Thiophene Derivatives ()
- Application Context : Designed as organic semiconductors, these compounds highlight how thiophene derivatives’ electronic properties can be tuned. The target compound’s thiophene-2-carbonyl group may similarly enhance charge transport, though its pharmacological applications remain speculative .
Research Findings and Implications
- Synthetic Challenges : The target compound’s bithiophene-carbonyl system may require stringent reaction conditions to avoid side reactions, as seen in related thiophene syntheses .
- Computational Insights : Molecular docking studies (e.g., AutoDock Vina, as used in ) could predict binding modes, though empirical validation is needed .
- Structural Validation : Tools like SHELXL and WinGX () are critical for confirming crystallographic data, ensuring accurate structure-activity analyses .
Biological Activity
4-PROPYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a compound of interest in medicinal chemistry due to its structural features that may confer significant biological activity. This article reviews the biological activities associated with this compound, focusing on its potential anticancer properties and other pharmacological effects based on recent research findings.
The compound features a thiadiazole core, which has been widely studied for its biological properties. Thiadiazoles are known to interact with various biological targets, including kinases involved in tumor progression. The presence of thiophene rings further enhances the compound's potential for bioactivity due to their ability to stabilize interactions with target proteins.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to the compound . For instance:
- In Vitro Studies : Compounds structurally related to this compound have shown promising results against various cancer cell lines. For example, derivatives have demonstrated significant cytotoxic effects against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values indicating effective inhibition of cell proliferation .
- Mechanistic Insights : The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. Studies indicate that such compounds can inhibit c-Met phosphorylation, a critical pathway in cancer cell survival and proliferation .
Antimicrobial Activity
In addition to anticancer properties, the compound's derivatives have exhibited antimicrobial activities. Research has shown that certain thiadiazole derivatives possess antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics. For instance, studies have reported good metabolic stability and bioavailability for thiadiazole derivatives, which is crucial for their therapeutic application . Importantly, some derivatives have been shown to exhibit low toxicity towards normal cells while maintaining efficacy against cancer cells .
Data Summary Table
| Biological Activity | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HepG-2 | 4.37 ± 0.7 | Induction of apoptosis |
| Anticancer | A-549 | 8.03 ± 0.5 | Inhibition of c-Met phosphorylation |
| Antibacterial | E. coli | Not specified | Disruption of bacterial cell wall |
| Antifungal | A. niger | Not specified | Inhibition of fungal growth |
Case Studies
- Thiadiazole Derivatives : A study synthesized various thiadiazole derivatives and evaluated their anticancer activity across multiple human cancer cell lines. The most potent compounds showed significant inhibition rates and were further analyzed for their binding affinities with target proteins .
- Structure-Activity Relationship (SAR) : Research focused on optimizing the structure of thiadiazole-based compounds led to the identification of key functional groups that enhance biological activity while reducing toxicity . This optimization is crucial for developing selective inhibitors for cancer therapy.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of this compound?
Methodological Answer:
The synthesis involves multi-step heterocyclic coupling, with critical steps including thiophene-carbonyl conjugation and thiadiazole ring formation. Key considerations:
- Reaction Design: Use a fractional factorial design (e.g., Box-Behnken or Central Composite Design) to optimize variables like temperature, solvent polarity, and catalyst loading. This minimizes experimental runs while identifying interactions between parameters .
- Intermediate Purification: Employ gradient silica gel chromatography or recrystallization (using ethanol/water mixtures) to isolate intermediates with >95% purity, as impurities in early stages propagate errors downstream .
- Yield Improvement: Replace traditional batch reactors with flow chemistry systems to enhance mixing and heat transfer, particularly for exothermic steps like thiadiazole cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
